2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound, identified as BA94727 (CAS: 898453-29-7), is a heterocyclic molecule with the molecular formula C25H22N6O4S and a molecular weight of 502.545 g/mol . Its structure features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2, a hydroxyphenyl group at position 6, and a benzyl-piperazine moiety at position 5 (Figure 1).
Properties
IUPAC Name |
2-(furan-2-yl)-5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c31-24-22(33-25-26-23(27-30(24)25)20-12-7-17-32-20)21(18-8-3-1-4-9-18)29-15-13-28(14-16-29)19-10-5-2-6-11-19/h1-12,17,21,31H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVTVDBCJBDWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling with the piperazine and triazole components. Key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazole Ring: This often involves the reaction of a thioamide with a halogenated compound.
Coupling Reactions: The furan and thiazole intermediates are coupled with the piperazine and triazole units using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Used in the synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple non-covalent interactions (hydrogen bonding, π-π stacking) with its targets, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
- Fluorinated Derivatives (): The introduction of fluorine in the phenyl or piperazine ring (e.g., 3-fluorophenyl in , 2-fluorophenyl in ) enhances binding to adenosine A2A receptors, as seen in related triazolopyrimidine derivatives . Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with receptor residues.
- Piperazine vs.
Bioactivity Trends
- Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 4-nitrophenyl in ) exhibit enhanced inhibitory effects on enzymatic targets, as seen in PET (photosynthetic electron transport) inhibition studies .
- Hydrophobic Substituents: Methyl or chloro groups (e.g., 4-methylphenyl in ) improve membrane permeability, critical for CNS penetration .
Biological Activity
The compound 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel hybrid structure that combines features of triazole and thiazole moieties with a piperazine derivative. This unique combination has sparked interest in its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a furan ring, a phenyl group attached to a piperazine moiety, and incorporates both triazole and thiazole functionalities, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have demonstrated potent activity against various Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.12 - 1.95 | |
| Staphylococcus aureus | 0.125 - 64 | |
| Pseudomonas aeruginosa | 0.12 - 1.95 |
The compound's effectiveness can be attributed to its ability to inhibit key bacterial enzymes, similar to established antibiotics like ciprofloxacin.
Anticancer Potential
Studies have also explored the anticancer potential of similar triazole-thiazole hybrids. These compounds have been found to inhibit various cancer cell lines effectively by targeting specific pathways involved in cell proliferation.
The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The presence of the triazole moiety allows for interaction with various enzymes such as aromatase and carbonic anhydrase, which are critical in cancer progression and microbial resistance .
- Receptor Modulation : The phenylpiperazine segment may interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways .
- DNA Interaction : The ability to intercalate into DNA has been observed in similar compounds, leading to disruption of replication processes in both bacterial and cancer cells .
Study on Antimicrobial Efficacy
A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids that exhibited excellent antimicrobial activity against E. coli and S. aureus with MIC values comparable to traditional antibiotics . These findings suggest that the incorporation of piperazine derivatives into triazole-thiazole frameworks may enhance antimicrobial potency.
Study on Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, compounds similar to the target compound showed significant inhibition against HCT116 cells with IC50 values indicating strong cytotoxicity . This underscores the potential application of such compounds in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
